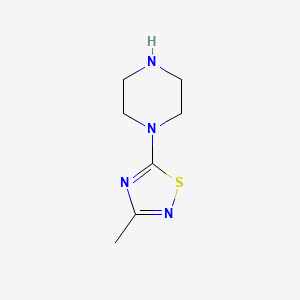
1-(3-Metil-1,2,4-tiadiazol-5-il)piperazina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine dihydrochloride” is a chemical compound with the CAS Number: 69389-19-1 . It has a molecular weight of 257.19 . The IUPAC name for this compound is 1-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine dihydrochloride .
Synthesis Analysis
The synthesis pathway for similar compounds involves the reaction of a specific chloride with piperazine followed by the reaction of the resulting product with thiosemicarbazide and subsequent cyclization to form the desired compound.Molecular Structure Analysis
The molecular structure of a compound is responsible for various pharmacological activities. The biological activities of several synthesized derivatives of 1,3,4-thiadiazole are based on assumptions like “the = N-C-S- moiety’s presence and strong aromaticity of the ring, which is responsible for providing low toxicity and great in vivo stability .Aplicaciones Científicas De Investigación
Agentes Antimicrobianos
Los derivados de 1,3,4-tiadiazol, que incluyen 1-(3-Metil-1,2,4-tiadiazol-5-il)piperazina, se han sintetizado y evaluado como potentes agentes antimicrobianos . Se han probado contra diversas cepas como E. coli, B. mycoides y C. albicans .
Actividad Antibacteriana
Estos compuestos también se han estudiado por su actividad antibacteriana. Se han cribado para varias cepas de bacterias como Enterobacter aerogenes, Escherichia coli ATCC 13048, Salmonella kentucky, Pseudomonas aeruginosa, Klebsiella pneumoniae, Proteus y Gram positivas como Staphylococcus aureus ATCC 25923, Listeria monocytogenes ATCC 7644, Enterococcus faecium, Enterococcus durans, Staphylococcus aureus ATCC, Serratia marcescens, Staphylococcus hominis, Staphylococcus epidermidis, alfa Streptococcus haemolyticus, Enterococcus faecium .
Unión al ADN
Se ha investigado el mecanismo de interacción de las moléculas de 1,3,4-tiadiazol con el ADN de timo de ternera (CT-ADN) . Esto podría utilizarse potencialmente en el estudio de las interacciones ADN-proteína y el diseño de fármacos.
Agentes Anticancerígenos
Los derivados de 1,3,4-tiadiazol se han evaluado por sus efectos citotóxicos en diversas líneas celulares cancerosas, incluyendo K562 CML y otras líneas celulares leucémicas (Jurkat y MT-2) y la línea celular de carcinoma cervical humano HeLa .
Agentes Anticonvulsivos
1,2,4-triazol, un compuesto similar al 1,3,4-tiadiazol, se ha utilizado como molécula central para el diseño y la síntesis de muchos compuestos medicinales, incluyendo agentes anticonvulsivos .
Agentes Antidiabéticos
Los derivados de 1,2,4-triazol también se han investigado por su potencial como agentes antidiabéticos .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various enzymes and receptors
Mode of Action
It is known that similar compounds can act as ligands, coordinating through the nitrogen atom . This interaction with its targets can lead to changes in the function of the target molecule.
Biochemical Pathways
Similar compounds have been found to have antimicrobial activity, suggesting that they may interfere with bacterial growth and reproduction .
Análisis Bioquímico
Biochemical Properties
1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. Additionally, 1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine can bind to proteins involved in cell signaling pathways, thereby influencing cellular responses to external stimuli. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s stability and activity in biochemical reactions .
Cellular Effects
The effects of 1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can alter gene expression by binding to transcription factors or other regulatory proteins, thereby affecting the transcription of target genes. In terms of cellular metabolism, 1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine can influence the activity of metabolic enzymes, leading to changes in the production and utilization of metabolic intermediates .
Molecular Mechanism
The molecular mechanism of action of 1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, 1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events. Additionally, this compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their catalytic activity. Changes in gene expression can occur through the interaction of 1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine with transcription factors or other regulatory proteins, leading to alterations in the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine can change over time due to factors such as stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light, heat, or other environmental factors. Long-term studies have shown that 1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine can have sustained effects on cellular function, including prolonged activation or inhibition of signaling pathways and changes in gene expression. These temporal effects are important considerations for researchers studying the long-term impact of this compound on cellular processes .
Dosage Effects in Animal Models
The effects of 1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine vary with different dosages in animal models. At low doses, this compound may have minimal or no observable effects, while at higher doses, it can induce significant biological responses. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, at high doses, 1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of this compound in preclinical studies .
Metabolic Pathways
1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes play a key role in the oxidation and subsequent metabolism of this compound, leading to the formation of various metabolites. The interaction of 1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine with cofactors such as NADPH and FAD is essential for its metabolic conversion. Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes, thereby influencing the overall metabolic profile of cells .
Transport and Distribution
The transport and distribution of 1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as ATP-binding cassette (ABC) transporters or solute carrier (SLC) transporters. Once inside the cell, 1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also affected by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of specific receptors .
Subcellular Localization
The subcellular localization of 1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine is an important determinant of its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, 1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine may be directed to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on cellular processes. The localization of this compound within specific subcellular compartments can influence its interactions with biomolecules and its overall biological activity .
Propiedades
IUPAC Name |
3-methyl-5-piperazin-1-yl-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4S/c1-6-9-7(12-10-6)11-4-2-8-3-5-11/h8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YILAROBYBHNHHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)N2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3-(2-amino-2-oxoethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2558043.png)
![3-phenyl-N,5-dipropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2558045.png)
![Ethyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2558047.png)
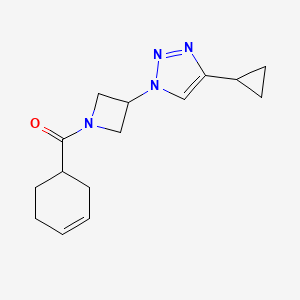
![N-(1,3-benzodioxol-5-ylmethyl)-2-(6-isobutyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2558050.png)
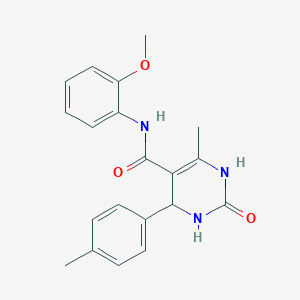

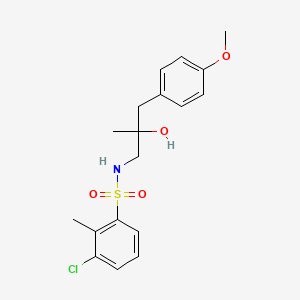
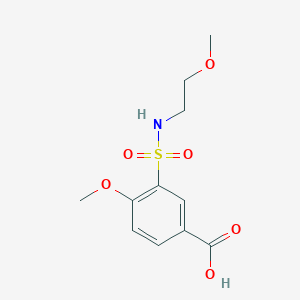
![(E)-2-amino-N-isobutyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2558059.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea](/img/structure/B2558061.png)